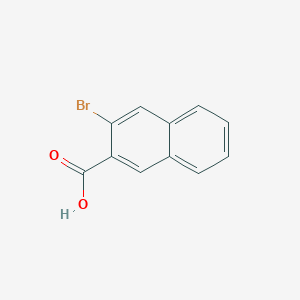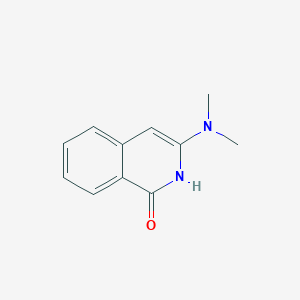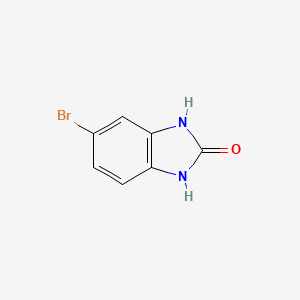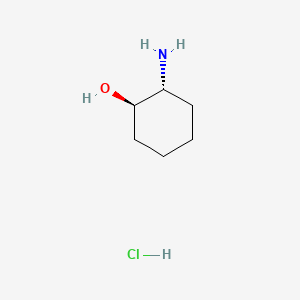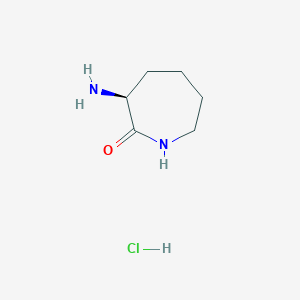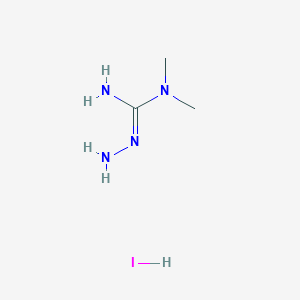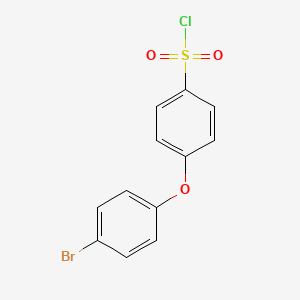
4-(4-Bromo-phenoxy)-benzenesulfonyl chloride
Descripción general
Descripción
The compound "4-(4-Bromo-phenoxy)-benzenesulfonyl chloride" is a chemical that is likely to be involved in various organic reactions, particularly those involving substitutions where its bromo and sulfonyl chloride functional groups play a significant role. The presence of these groups suggests that it could be a reactive intermediate or a reagent in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of compounds related to "4-(4-Bromo-phenoxy)-benzenesulfonyl chloride" can involve nucleophilic aromatic substitution reactions. For instance, the nucleophilic substitution of a bromine atom in a brominated aromatic compound with another aromatic moiety can lead to the formation of phenoxy-substituted products . Additionally, the use of aluminum chloride in reactions with haloacetoacetates and phenols can yield hydroxy-substituted butyrates, which can be further transformed into other compounds, indicating the versatility of halogenated reagents in synthesis .
Molecular Structure Analysis
The molecular structure of compounds similar to "4-(4-Bromo-phenoxy)-benzenesulfonyl chloride" can be characterized by their hydrogen-bonding capabilities. For example, the anilinium chloride adduct of 4-bromo-N-phenylbenzenesulfonamide forms a hydrogen-bonded ladder motif, which is indicative of the potential for intermolecular interactions in such molecules . This structural feature is crucial for understanding the reactivity and the potential for forming supramolecular assemblies.
Chemical Reactions Analysis
Chemical reactions involving halogenated aromatic compounds can include various substitution reactions. The phenolysis of adamantyl derivatives in binary mixtures of phenol with benzene is an example of such reactions, where the solvent can assist the leaving group through hydrogen bonding . This suggests that "4-(4-Bromo-phenoxy)-benzenesulfonyl chloride" could undergo similar solvolysis reactions, with the bromo and sulfonyl groups being potential leaving groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(4-Bromo-phenoxy)-benzenesulfonyl chloride" would be influenced by its functional groups. The bromo group is typically associated with higher molecular weight and density compared to chloro analogs, while the sulfonyl chloride group is known for its reactivity towards nucleophiles. The derivatization of phenols for analytical purposes, as described in the identification of urinary phenols, demonstrates the reactivity of phenolic compounds and their derivatives under various conditions . Additionally, the generation of benzyne intermediates from phenolic precursors using nonafluorobutanesulfonyl fluoride indicates the potential for "4-(4-Bromo-phenoxy)-benzenesulfonyl chloride" to participate in domino processes leading to polysubstituted benzenes .
Aplicaciones Científicas De Investigación
Catalysis and Arylation
4-(4-Bromo-phenoxy)-benzenesulfonyl chloride has been explored in the context of catalysis, particularly in palladium-catalyzed reactions. For example, it has been used in the Pd-catalysed desulfitative arylation of heteroaromatics. This reaction facilitates the creation of arylated heteroarenes without breaking the C–Br bonds, enabling further transformations (Skhiri et al., 2015). Additionally, in the context of palladium-catalyzed direct arylation, 4-bromobenzenesulfonyl chloride shows significant reactivity, allowing the synthesis of bi(hetero)aryls without C–Br bond cleavage (Yuan et al., 2015).
Pharmaceutical and Chemical Synthesis
In pharmaceutical and chemical synthesis, 4-(4-Bromo-phenoxy)-benzenesulfonyl chloride has been used as an intermediate. For instance, it's involved in the synthesis of various compounds, including intermediates of the Pechmann reaction (Kimura et al., 1982). Additionally, this chemical has been applied in the synthesis of zinc phthalocyanine, which shows potential as a photosensitizer for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Organic and Polymer Chemistry
In the field of organic and polymer chemistry, 4-(4-Bromo-phenoxy)-benzenesulfonyl chloride is used in various reactions. For example, it's part of the synthesis process for sulfonyl chlorides, which are important intermediates in organic synthesis (Kim et al., 1992). Moreover, its application has been noted in the preparation of epoxy resin curing agents, demonstrating its versatility in polymer chemistry (Lei et al., 2015).
Propiedades
IUPAC Name |
4-(4-bromophenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFIHRLMNDKZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482362 | |
| Record name | 4-(4-bromophenoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenoxy)benzenesulfonyl chloride | |
CAS RN |
61405-25-2 | |
| Record name | 4-(4-bromophenoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




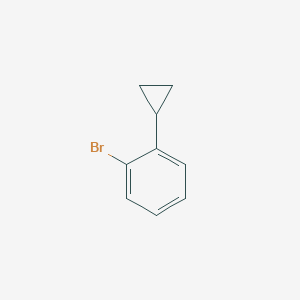


![6-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1281017.png)
![7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1281019.png)
